molecular formula C7H4BrFO2 B581386 5-Bromo-4-fluorobenzo[d][1,3]dioxole CAS No. 1226808-75-8

5-Bromo-4-fluorobenzo[d][1,3]dioxole

Cat. No. B581386
CAS RN: 1226808-75-8
M. Wt: 219.009
InChI Key: FMEWVPPYMHXEGT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorobenzo[d][1,3]dioxole is a chemical compound with the CAS Number: 1226808-75-8 . It has a molecular weight of 219.01 and its linear formula is C7H4BrFO2 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluorobenzo[d][1,3]dioxole contains a total of 16 bonds; 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 2 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

5-Bromo-4-fluorobenzo[d][1,3]dioxole is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Synthesis and Biological Activities

5-Bromo-4-fluorobenzo[d][1,3]dioxole derivatives have been explored in various synthetic pathways and evaluated for their potential biological activities. For example, derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives have shown promising results in scavenging activities and inhibiting microbial growth, suggesting potential applications in treating diseases related to oxidative stress and infections (Menteşe, Ülker, & Kahveci, 2015).

Anti-Inflammatory and Cytotoxic Properties

Research has also been conducted on halogenated phenyl benzoxazole derivatives, including those with bromo and fluoro substitutions, for their anti-inflammatory and cytotoxic properties. These compounds have been found to exhibit significant anti-inflammatory activity, comparable to standard drugs like ibuprofen, and showed excellent cytotoxic activity against certain cancer cell lines, highlighting their potential as anti-inflammatory and anticancer agents (Thakral et al., 2022).

Synthesis of Pharmaceutical Compounds

The scalability of synthesis methods for pharmaceutical compounds involving regioselective Heck cross-coupling strategies has been demonstrated using derivatives of 5-Bromo-4-fluorobenzo[d][1,3]dioxole. Such strategies are crucial for the large-scale production of medications, including thromboxane receptor antagonists, indicating the relevance of these compounds in pharmaceutical manufacturing (D. C. W. and Mason, 1998).

Antioxidant Agents

A series of derivatives has been synthesized for evaluation as potent antioxidant agents. These compounds have been tested using various assays and showed higher antioxidant activity, suggesting their potential use in combating oxidative stress-related conditions (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-bromo-4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWVPPYMHXEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681489
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluorobenzo[d][1,3]dioxole

CAS RN

1226808-75-8
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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